molecular formula C21H36O4 B1670898 Doxaprost CAS No. 51953-95-8

Doxaprost

Cat. No.: B1670898
CAS No.: 51953-95-8
M. Wt: 352.5 g/mol
InChI Key: KTEHTTNELUAQFC-AHRHGKHWSA-N
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Description

Doxaprost is an orally active bronchodilator that has shown significant potency and duration of effect compared to other similar compounds. It is primarily used for the treatment of symptoms associated with benign prostatic hyperplasia and hypertension . The chemical formula of this compound is C21H36O4, and it is an analog of Prostaglandin E1 .

Preparation Methods

The synthesis of Doxaprost involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a prostaglandin intermediate, followed by a series of chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Doxaprost undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This can be achieved using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in this compound .

Scientific Research Applications

Doxaprost has a wide range of scientific research applications, including:

Mechanism of Action

Doxaprost exerts its effects by acting as a bronchodilator, which helps to relax the muscles in the airways and improve airflow. It achieves this by binding to specific receptors in the respiratory system, leading to the activation of signaling pathways that result in muscle relaxation. The molecular targets of this compound include prostaglandin receptors, which play a key role in its mechanism of action .

Comparison with Similar Compounds

Doxaprost is unique compared to other similar compounds due to its high potency and long duration of effect. Similar compounds include:

This compound stands out due to its specific receptor binding and the resulting prolonged bronchodilation effect .

Properties

CAS No.

51953-95-8

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1

InChI Key

KTEHTTNELUAQFC-AHRHGKHWSA-N

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AY-24559, Doxaprost

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxaprost
Reactant of Route 2
Doxaprost
Reactant of Route 3
Doxaprost
Reactant of Route 4
Doxaprost
Reactant of Route 5
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Reactant of Route 6
Doxaprost

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